![molecular formula C29H31N5O5S B1640048 [4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)
[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GMC 2-118 is a selective and potent antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology .
Méthodes De Préparation
The synthesis of GMC 2-118 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for GMC 2-118 are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to minimize waste and improve efficiency. The use of continuous flow reactors and advanced purification techniques are common in the industrial production of this compound .
Analyse Des Réactions Chimiques
GMC 2-118 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Applications De Recherche Scientifique
GMC 2-118 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationships of serotonin receptors. In biology, it is employed to investigate the role of 5-HT1B receptors in various physiological processes .
In medicine, GMC 2-118 is being explored for its potential therapeutic effects in treating conditions such as depression, anxiety, and migraine. Its ability to selectively block 5-HT1B receptors makes it a valuable candidate for drug development. Additionally, GMC 2-118 has applications in the pharmaceutical industry as a reference standard for quality control and assay development .
Mécanisme D'action
The mechanism of action of GMC 2-118 involves its binding to the 5-HT1B receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the binding of serotonin to the receptor, which in turn modulates the downstream signaling pathways. The molecular targets of GMC 2-118 include the 5-HT1B receptor and associated G-proteins .
The pathways involved in the action of GMC 2-118 include the cyclic adenosine monophosphate (cAMP) signaling pathway and the mitogen-activated protein kinase (MAPK) pathway. By blocking the 5-HT1B receptor, GMC 2-118 can alter the levels of cAMP and affect various cellular processes, such as neurotransmitter release and gene expression .
Comparaison Avec Des Composés Similaires
GMC 2-118 is unique in its high selectivity and potency for the 5-HT1B receptor. Similar compounds include other 5-HT1B antagonists, such as GR127935 and SB-224289. These compounds also target the 5-HT1B receptor but may differ in their selectivity, potency, and pharmacokinetic properties .
Compared to GR127935, GMC 2-118 has been shown to have a higher affinity for the 5-HT1B receptor and a longer duration of action. SB-224289, on the other hand, is less potent than GMC 2-118 but has a different pharmacological profile that may be advantageous in certain therapeutic contexts .
References
Propriétés
Formule moléculaire |
C29H31N5O5S |
|---|---|
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
[4-[[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C29H31N5O5S/c1-19-17-23(29-32-31-20(2)38-29)9-11-25(19)21-5-7-22(8-6-21)28(35)30-24-10-12-27(39-40(4,36)37)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,30,35) |
Clé InChI |
FRSKIBLQHPOBGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OS(=O)(=O)C)N5CCN(CC5)C |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OS(=O)(=O)C)N5CCN(CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




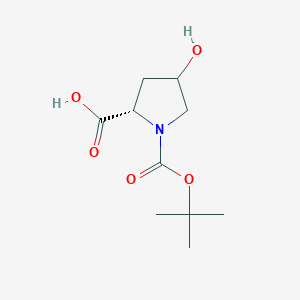
![(1R)-1-[6-[6-[(1R)-1-Hydroxy-2,2-dimethylpropyl]pyridin-2-yl]pyridin-2-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1639982.png)
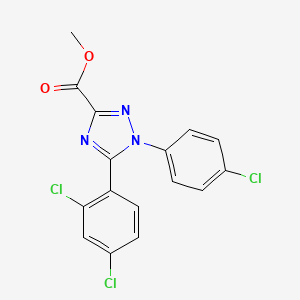
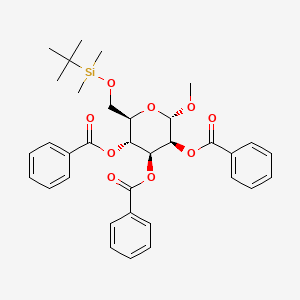
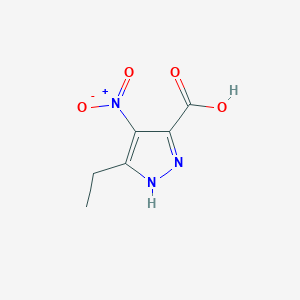
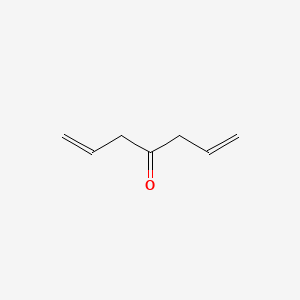

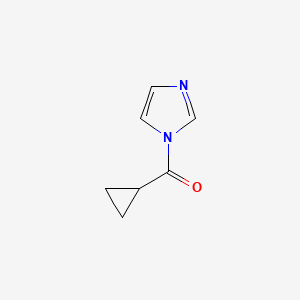

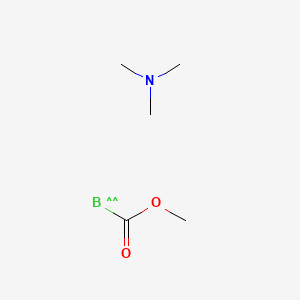
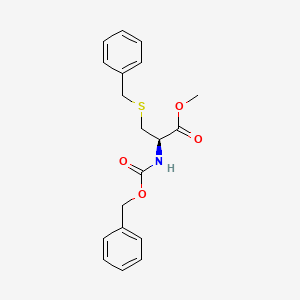
![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)
![(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aS,6bR,8S,8aS,12aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1640038.png)